3-Methylbenzotriazol-4-ol

Corrosion inhibition Copper CMP N-site substitution

3-Methylbenzotriazol-4-ol (also named 1-methyl-1H-benzo[d][1,2,3]triazol-7-ol) is a heterocyclic benzotriazole derivative bearing a methyl substituent on the triazole ring (N1 position) and a hydroxyl group at the 4-position of the benzene ring. Benzotriazoles are among the most widely used industrial corrosion inhibitors for copper and its alloys, as well as UV stabilizers in polymers and coatings.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 163298-75-7
Cat. No. B8513198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzotriazol-4-ol
CAS163298-75-7
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2O)N=N1
InChIInChI=1S/C7H7N3O/c1-10-7-5(8-9-10)3-2-4-6(7)11/h2-4,11H,1H3
InChIKeyOLGIDSZESDSBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzotriazol-4-ol (CAS 163298-75-7): Baseline Profile for Differentiated Scientific Procurement


3-Methylbenzotriazol-4-ol (also named 1-methyl-1H-benzo[d][1,2,3]triazol-7-ol) is a heterocyclic benzotriazole derivative bearing a methyl substituent on the triazole ring (N1 position) and a hydroxyl group at the 4-position of the benzene ring. Benzotriazoles are among the most widely used industrial corrosion inhibitors for copper and its alloys, as well as UV stabilizers in polymers and coatings [1]. The simultaneous presence of N-methyl and phenolic –OH functionalities in this compound distinguishes it from the bulk commodity inhibitors benzotriazole (BTA) and tolyltriazole (TTA, a mixture of 4- and 5-methyl isomers), imparting a unique combination of hydrophilicity, hydrogen-bond donor capability, and metal-coordination geometry that cannot be replicated by simple methyl- or hydroxy-substituted analogs alone .

Why Generic Benzotriazole or Tolyltriazole Cannot Substitute for 3-Methylbenzotriazol-4-ol in Performance-Critical Applications


Benzotriazole derivatives are not functionally interchangeable. The position of a methyl substituent on the triazole ring versus the benzene ring fundamentally determines whether a protective barrier layer forms on copper surfaces: N-site methylation (as in 1-methyl-BTA) prevents film formation, whereas benzene-ring methylation (4-Me and 5-Me) yields stable films of 30 Å and 70 Å, respectively [1]. Furthermore, N-site methyl substitution enhances electron density at the adsorption-active nitrogen, producing higher corrosion inhibition efficiency (96.4% for N1–CH3-BTA) compared to unsubstituted BTA in copper chemical mechanical planarization (CMP) [2]. The additional 4-hydroxyl group in 3-methylbenzotriazol-4-ol introduces hydrogen-bond donor capability (TPSA = 50.94 Ų vs. 30.71 Ų for 1-methylbenzotriazole) and reduces logP to 0.67 (vs. 1.08 for tolyltriazole), altering aqueous solubility, metal-complex stability, and formulation compatibility in ways that neither BTA nor TTA nor 4-hydroxybenzotriazole alone can emulate .

3-Methylbenzotriazol-4-ol: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


N1-Methyl Substitution Elevates Corrosion Inhibition Efficiency Above Unsubstituted BTA in Copper CMP

In a systematic electrochemical and CMP study of N-site substituted benzotriazole derivatives, N1–CH3-BTA (1-methylbenzotriazole—the core scaffold of 3-methylbenzotriazol-4-ol) achieved a corrosion inhibition efficiency of 96.4%, significantly exceeding that of unsubstituted BTA under identical conditions [1]. The inhibition order was N1–CH3-BTA > BTA > N1–NH2-BTA, attributed to electron donation from the N-methyl group enhancing adsorption affinity to the copper surface. The resulting sub-nanometer surface roughness of 0.923 nm after CMP demonstrates functional superiority over BTA for planarization applications. The 4-hydroxyl group present in 3-methylbenzotriazol-4-ol is expected to further modulate passivation film properties, though direct comparative data for the hydroxylated analog are not yet available in the peer-reviewed literature.

Corrosion inhibition Copper CMP N-site substitution

Methyl Position on Triazole vs. Benzene Ring Dictates Protective Film Formation on Copper

Törnkvist et al. (1989) demonstrated using FT-IRAS and polarization resistance that methyl substitution position is the critical determinant of barrier film formation on copper. Substitution at the triazole-ring nitrogen (1Me-BTA) completely prevents protective layer formation, whereas benzene-ring substitutions yield stable films: 4Me-BTA forms a 30 Å film and 5Me-BTA forms a 70 Å film [1]. Both 4Me- and 5Me-BTA exhibit inhibition efficiencies higher than BTA itself, attributable to increased hydrophobicity from the methyl group. 3-Methylbenzotriazol-4-ol bears its methyl group on the triazole ring (N1), which alone would predict poor film formation; however, the 4-hydroxyl substituent introduces additional copper-coordination and hydrogen-bonding capacity that may partially compensate. This structure-activity divergence means that neither BTA, TTA, nor 4-hydroxybenzotriazole can serve as a predictive surrogate for the film-forming behavior of this compound.

Surface structure Protective film FT-IRAS

Lower logP and Higher TPSA vs. Tolyltriazole Enhance Aqueous Formulation Compatibility

Calculated physicochemical parameters from vendor technical data reveal that 3-methylbenzotriazol-4-ol (logP = 0.67, TPSA = 50.94 Ų) is substantially more hydrophilic than tolyltriazole (TTA, logP = 1.08, TPSA ~30.7 Ų for the non-hydroxylated methylbenzotriazole core) [1]. The logP difference of ~0.41 units corresponds to an approximately 2.6-fold difference in octanol-water partition coefficient, indicating significantly greater aqueous solubility. Additionally, 3-methylbenzotriazol-4-ol possesses one hydrogen-bond donor (the 4-OH group) versus zero for TTA or BTA, enabling hydrogen-bond-mediated interactions with polar co-formulants, solvents, and metal oxide surfaces . This property profile favors applications requiring water-based formulations, reduced organic solvent usage, or compatibility with hydrophilic polymer matrices.

Hydrophilicity Formulation logP TPSA

Isomer-Dependent Aquatic Toxicity: Methylation Pattern Determines Ecotoxicological Profile

Pillard et al. (2001) compared the acute aquatic toxicity of benzotriazole (BT), two methylbenzotriazole isomers (4-MeBT and 5-MeBT), and butylbenzotriazole (BBT) across three test organisms (Vibrio fischeri, Pimephales promelas, Ceriodaphnia dubia). 5-Methylbenzotriazole was more toxic than both 4-methylbenzotriazole and unmethylated BTA, while 4-MeBT and BTA showed similar toxicity profiles [1]. BBT was the most toxic derivative tested (acute toxicity ≤3.3 mg/L). 3-Methylbenzotriazol-4-ol, with its methyl group located on the triazole ring rather than the benzene ring, represents a distinct isomer not evaluated in that study; its toxicity profile cannot be inferred from 4- or 5-MeBT data. This isomer-specific toxicity reinforces that regulatory and environmental risk assessments must be conducted on the specific isomer rather than relying on read-across from commercial methylbenzotriazole mixtures.

Aquatic toxicity Environmental safety Isomer comparison

Metal Complex Stability of Methylbenzotriazoles with Cu(II) and Co(III) Exceeds 10¹⁵

Abudalo et al. (2018) determined the stability constants of 4- and 5-methylbenzotriazole coordinated with free Cu(II) and Co(III) using differential pulse polarography, reporting values of 10¹⁵ for Cu(II) and 10⁸ for Co(III) [1]. These extraordinarily high stability constants underpin the corrosion inhibition efficacy of methylbenzotriazoles via strong metal-surface complexation. The study also confirmed that methylbenzotriazole binds the copper center in superoxide dismutase and the corrin site in vitamin B12, suggesting broader biochemical metal-chelating capacity. While the stability constant for 3-methylbenzotriazol-4-ol itself has not been explicitly reported, the presence of an additional 4-hydroxyl chelating group adjacent to the triazole ring is expected to further enhance metal-binding affinity, potentially enabling applications where even stronger or more geometrically constrained metal coordination is desired.

Metal chelation Stability constants Differential pulse polarography

Optimal Research and Industrial Application Scenarios for 3-Methylbenzotriazol-4-ol Based on Quantitative Differentiation Evidence


Copper CMP Slurry Additive for Semiconductor Planarization

The 96.4% corrosion inhibition efficiency demonstrated by N1–CH3-BTA in copper CMP, combined with sub-nanometer surface roughness (0.923 nm), positions 3-methylbenzotriazol-4-ol as a candidate inhibitor for advanced semiconductor manufacturing where atomic-scale planarization is required [1]. Its enhanced hydrophilicity (logP 0.67 vs. 1.08 for TTA) improves slurry wettability and reduces organic co-solvent demand . The 4-hydroxyl group provides an additional coordination site that may allow finer tuning of the passivation film's mechanical properties during the CMP process.

Aqueous Corrosion Inhibitor Formulations for Cooling Water and Closed-Loop Systems

The lower logP (0.67) and hydrogen-bond donor capacity (1 donor) of 3-methylbenzotriazol-4-ol relative to tolyltriazole (logP 1.08, 0 H-bond donors) make it directly dispersible in water-based cooling tower treatments and closed-loop heating/cooling systems without requiring emulsifiers or co-solvents [1]. The exceptionally high Cu(II) stability constant (10¹⁵ for the methylbenzotriazole scaffold) supports persistent copper-surface passivation even under continuous flow and dilution conditions [2].

Research Tool for Structure-Activity Relationship (SAR) Studies of Benzotriazole Inhibitors

Because 3-methylbenzotriazol-4-ol uniquely combines N1-methylation (triazole-ring substitution) with a 4-hydroxyl group (benzene-ring substitution), it serves as a critical probe molecule for deconvoluting the independent contributions of N-site vs. C-site substitution to corrosion inhibition, metal complexation, and film morphology [1]. The documented divergent film-forming behavior of 1Me-BTA (no film) versus 4Me-BTA (30 Å film) and 5Me-BTA (70 Å film) underscores the value of this compound for systematic SAR investigations [1].

UV-Stabilized Protective Coatings with Built-In Corrosion Inhibition

Benzotriazole derivatives are established UV absorbers in the 300–380 nm range [3]. The 4-hydroxyl group in 3-methylbenzotriazol-4-ol is structurally analogous to the 2-(2'-hydroxyphenyl)benzotriazole class of UV stabilizers, where the hydroxyl proton participates in excited-state intramolecular proton transfer (ESIPT) for efficient UV energy dissipation. This dual functionality—UV absorption plus corrosion inhibition—enables single-additive solutions for protective coatings on copper, brass, and other metals exposed to outdoor environments, reducing formulation complexity and potential incompatibilities between separate UV stabilizer and corrosion inhibitor additives.

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